![molecular formula C21H33N3O2 B2666301 1-(3-methoxyphenyl)-4-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)piperazine CAS No. 2034479-37-1](/img/structure/B2666301.png)
1-(3-methoxyphenyl)-4-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)piperazine
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Description
1-(3-methoxyphenyl)-4-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)piperazine, also known as MPPT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Scientific Research Applications
G Protein-Biased Dopaminergics Discovery
Researchers have identified 1,4-disubstituted aromatic piperazines as key structural motifs for targeting aminergic G protein-coupled receptors. This discovery has led to the development of high-affinity dopamine receptor partial agonists. These compounds demonstrate a preference for activating G proteins over β-arrestin recruitment at dopamine D2 receptors, pointing to potential therapeutic applications in treating psychiatric disorders like schizophrenia (Möller et al., 2017).
Anticonvulsant Activity of Kojic Acid Derivatives
New derivatives synthesized as potential anticonvulsant compounds show that certain substituted piperazine derivatives have significant activity against seizures. These findings underscore the potential of these compounds in developing new antiepileptic drugs, showcasing the therapeutic relevance of structural modifications to enhance pharmacological efficacy (Aytemi̇r et al., 2010).
Receptor Binding and Pharmacological Characterization
The detailed pharmacological characterization of compounds favoring G protein activation over β-arrestin recruitment elucidates the complex structure-functional selectivity relationships at dopamine D2 receptors. This research contributes to the understanding of receptor dynamics and the development of drugs with tailored functional profiles, offering insights into novel therapeutic strategies for neurological conditions (Möller et al., 2017).
Antimicrobial and Anticonvulsant Activities
The synthesis and evaluation of new 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives have revealed compounds with both anticonvulsant and antimicrobial activities. This highlights the dual functionality of such compounds, offering a promising avenue for the development of multifunctional pharmaceutical agents (Aytemi̇r et al., 2004).
Selective Killing of Bacterial Persisters
A specific chemical compound, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10), has been identified to selectively kill bacterial persisters tolerant to antibiotic treatment without affecting normal antibiotic-sensitive cells. This discovery opens up new strategies for combating bacterial resistance by targeting persisters, a significant challenge in treating infections (Kim et al., 2011).
properties
IUPAC Name |
1-(3-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-25-21-4-2-3-20(17-21)24-13-11-23(12-14-24)18-5-9-22(10-6-18)19-7-15-26-16-8-19/h2-4,17-19H,5-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHQQVUXSVZMBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxyphenyl)-4-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)piperazine |
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